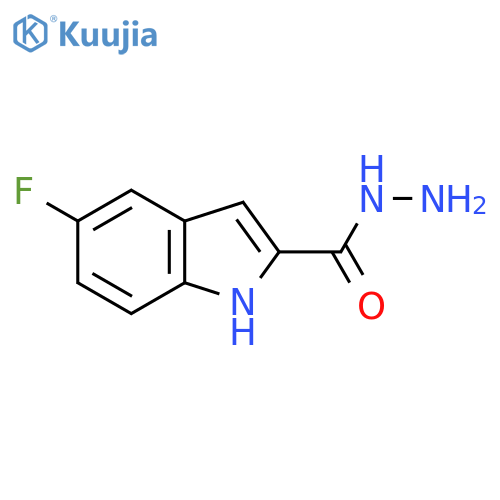Cas no 302901-19-5 (5-Fluoro-1H-indole-2-carbohydrazide)

302901-19-5 structure
商品名:5-Fluoro-1H-indole-2-carbohydrazide
CAS番号:302901-19-5
MF:C9H8FN3O
メガワット:193.177724838257
MDL:MFCD01566929
CID:4712350
5-Fluoro-1H-indole-2-carbohydrazide 化学的及び物理的性質
名前と識別子
-
- 5-fluoro-1H-indole-2-carbohydrazide
- 5-Fluoro-1H-indole-2-carboxylic acid hydrazide
- 1H-Indole-2-carboxylic acid, 5-fluoro-, hydrazide
- 5-fluoroindole-2-carbohydrazide
- ZERO/005749
- Oprea1_269409
- IUDHWGKGJUROAJ-UHFFFAOYSA-N
- STK501705
- SBB013639
- BDBM50125774
- ST4127298
- BB 0254033
- F57012
- 5-Fluoro-1H-indole-2-carbohydrazide
-
- MDL: MFCD01566929
- インチ: 1S/C9H8FN3O/c10-6-1-2-7-5(3-6)4-8(12-7)9(14)13-11/h1-4,12H,11H2,(H,13,14)
- InChIKey: IUDHWGKGJUROAJ-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC2=C(C=1)C=C(C(NN)=O)N2
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 236
- トポロジー分子極性表面積: 70.9
5-Fluoro-1H-indole-2-carbohydrazide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM240888-1g |
5-Fluoro-1H-indole-2-carbohydrazide |
302901-19-5 | 95%+ | 1g |
$250 | 2023-02-02 | |
| Matrix Scientific | 038870-1g |
5-Fluoro-1H-indole-2-carbohydrazide |
302901-19-5 | 1g |
$225.00 | 2023-09-09 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1391165-1g |
5-Fluoro-1H-indole-2-carbohydrazide |
302901-19-5 | 97% | 1g |
¥2011.00 | 2024-08-02 | |
| Matrix Scientific | 038870-5g |
5-Fluoro-1H-indole-2-carbohydrazide |
302901-19-5 | 5g |
$675.00 | 2023-09-09 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1391165-5g |
5-Fluoro-1H-indole-2-carbohydrazide |
302901-19-5 | 97% | 5g |
¥6487.00 | 2024-08-02 | |
| Chemenu | CM240888-5g |
5-Fluoro-1H-indole-2-carbohydrazide |
302901-19-5 | 95%+ | 5g |
$668 | 2023-02-02 | |
| Chemenu | CM240888-5g |
5-Fluoro-1H-indole-2-carbohydrazide |
302901-19-5 | 95%+ | 5g |
$631 | 2021-08-04 | |
| Matrix Scientific | 038870-500mg |
5-Fluoro-1H-indole-2-carbohydrazide |
302901-19-5 | 500mg |
$189.00 | 2023-09-09 | ||
| A2B Chem LLC | AI91870-5g |
5-Fluoro-1H-indole-2-carbohydrazide |
302901-19-5 | 95% | 5g |
$1098.00 | 2024-04-20 |
5-Fluoro-1H-indole-2-carbohydrazide 関連文献
-
1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
302901-19-5 (5-Fluoro-1H-indole-2-carbohydrazide) 関連製品
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
